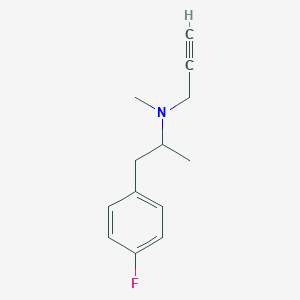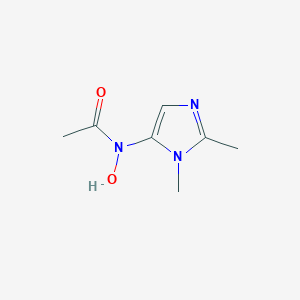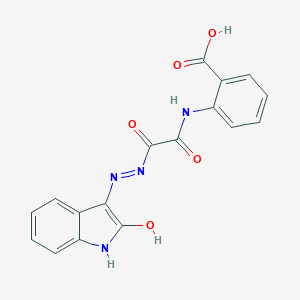
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological processes such as synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway and the mitogen-activated protein kinase (MAPK) pathway. By blocking mGluR1, N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide inhibits these signaling pathways and modulates the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissues. In general, it has been shown to reduce the release of glutamate and increase the release of GABA in the brain, which can have neuroprotective and anti-inflammatory effects. N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has also been shown to modulate the activity of ion channels such as NMDA receptors and voltage-gated calcium channels, which are involved in synaptic plasticity and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has several advantages as a research tool, including its high selectivity for mGluR1, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its relatively low potency compared to other mGluR1 antagonists, its short half-life in vivo, and its potential off-target effects on other mGluR subtypes.
Direcciones Futuras
For research on N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide may include the development of more potent and selective mGluR1 antagonists, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for other diseases such as epilepsy and schizophrenia.
Métodos De Síntesis
The synthesis of N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-trifluoromethylcinnamic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropylmethylamine in the presence of triethylamine to give the desired product, N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide. The overall yield of the synthesis is around 15%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has been used in various scientific research studies to investigate the role of mGluR1 in different physiological and pathological conditions. For example, it has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been used to investigate the role of mGluR1 in pain perception, addiction, and anxiety.
Propiedades
Número CAS |
100908-63-2 |
|---|---|
Nombre del producto |
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide |
Fórmula molecular |
C14H14F3NO |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
(E)-N-cyclopropyl-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H14F3NO/c1-9(13(19)18-12-5-6-12)7-10-3-2-4-11(8-10)14(15,16)17/h2-4,7-8,12H,5-6H2,1H3,(H,18,19)/b9-7+ |
Clave InChI |
OLBQUZGBNROCKL-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C(=O)NC2CC2 |
SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2CC2 |
SMILES canónico |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2CC2 |
Sinónimos |
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



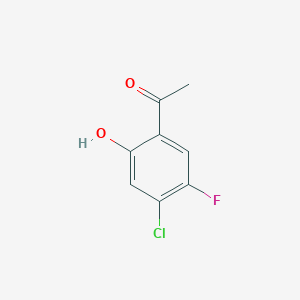
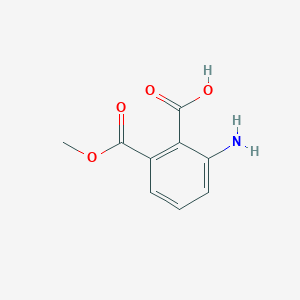
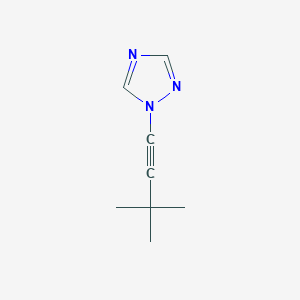
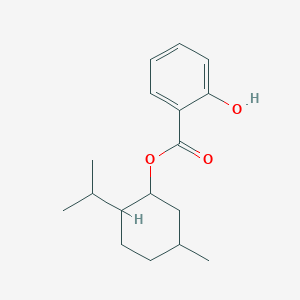
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
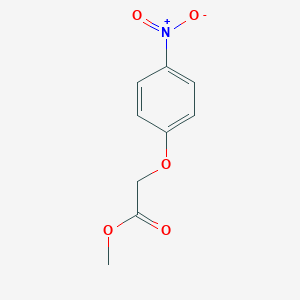
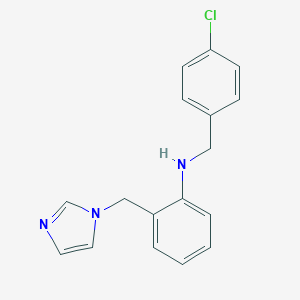
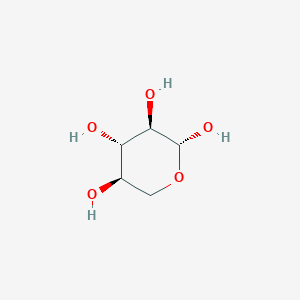
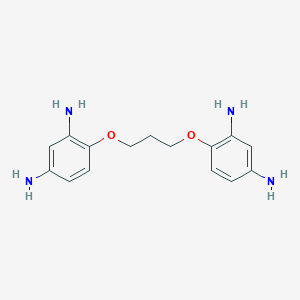

![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
